molecular formula C4H5ClN2O B2943186 2-Chloro-5-ethyl-1,3,4-oxadiazole CAS No. 1368394-17-5

2-Chloro-5-ethyl-1,3,4-oxadiazole

Cat. No.: B2943186
CAS No.: 1368394-17-5
M. Wt: 132.55
InChI Key: VWSJJNAECOUKRS-UHFFFAOYSA-N
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Description

2-Chloro-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position of the oxadiazole ring.

Mechanism of Action

Target of Action

Oxadiazoles, the class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that oxadiazoles likely interact with multiple targets, depending on the specific substituents present in the molecule.

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The presence of electronegative nitrogen and oxygen atoms in the oxadiazole ring might enable these compounds to form hydrogen bonds with their targets, potentially altering the targets’ function .

Biochemical Pathways

Given the broad spectrum of biological activities associated with oxadiazoles , it is plausible that this compound could interfere with multiple biochemical pathways. For instance, some oxadiazoles have been found to disrupt the growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .

Pharmacokinetics

Oxadiazoles have been successfully utilized as part of the pharmacophore in drug design , suggesting that they likely possess favorable ADME properties.

Result of Action

Given the diverse biological activities associated with oxadiazoles , it is likely that this compound could induce a variety of molecular and cellular changes, depending on the specific targets it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-ethyl-1,3,4-oxadiazole .

Comparison with Similar Compounds

Uniqueness: The ethyl group provides a balance between hydrophobicity and electronic effects, making it versatile for various chemical transformations and applications .

Properties

IUPAC Name

2-chloro-5-ethyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSJJNAECOUKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368394-17-5
Record name 2-chloro-5-ethyl-1,3,4-oxadiazole
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